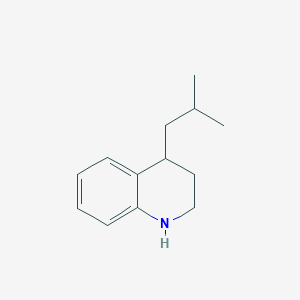

4-(2-Methylpropyl)-1,2,3,4-tetrahydroquinoline

Description

Properties

IUPAC Name |

4-(2-methylpropyl)-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-10(2)9-11-7-8-14-13-6-4-3-5-12(11)13/h3-6,10-11,14H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXEATXOXOMRICF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CCNC2=CC=CC=C12 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Design for 4-Substitution

In the BH mechanism, the secondary alcohol’s alkyl group (R²) is transferred to the 2-position of the tetrahydroquinoline. To target the 4-position, alternative starting materials such as 4-substituted 2-aminobenzyl alcohols could theoretically direct the alkyl group to the desired site. For example, using 4-(2-methylpropyl)-2-aminobenzyl alcohol with a secondary alcohol might enable incorporation of the isobutyl group during cyclization. However, this hypothesis requires experimental validation, as current literature focuses on unsubstituted 2-aminobenzyl alcohols.

Limitations and Opportunities

The manganese-catalyzed BH system achieves high selectivity for 2-substituted products due to the electronic and steric effects of the PN₃ ligand. Modifying the catalyst to favor 4-substitution remains unexplored but could involve ligand tuning or employing bulkier substrates to alter regioselectivity.

Two-Step Hydroaminoalkylation-Cyclization Strategy

A titanium-catalyzed hydroaminoalkylation followed by intramolecular Buchwald–Hartwig amination offers a modular route to 1,2,3,4-tetrahydroquinolines. This method’s regioselectivity and compatibility with functional groups make it adaptable for synthesizing 4-(2-methylpropyl) derivatives.

Hydroaminoalkylation of ortho-Chlorostyrenes

The first step involves titanium-catalyzed addition of N-methylaniline to ortho-chlorostyrenes, yielding linear adducts with >90% regioselectivity. Introducing a 4-(2-methylpropyl) substituent requires using a para-substituted styrene precursor, such as 2-chloro-4-isobutylstyrene. The hydroaminoalkylation step would install the amine moiety adjacent to the chloride, setting the stage for cyclization.

Intramolecular Buchwald–Hartwig Amination

Cyclization of the hydroaminoalkylation product via palladium-catalyzed C–N coupling forms the tetrahydroquinoline ring. For 4-isobutyl substitution, the styrene’s para-isobutyl group becomes the 4-position in the final product. Optimization of reaction conditions (e.g., ligand choice, base) is critical to accommodate steric bulk from the isobutyl group.

Table 1: Hypothetical Two-Step Synthesis of 4-(2-Methylpropyl)-1,2,3,4-Tetrahydroquinoline

| Step | Reaction | Conditions | Outcome |

|---|---|---|---|

| 1 | Hydroaminoalkylation | Ti catalyst, toluene, 110°C | Linear adduct with 4-isobutylstyrene |

| 2 | Cyclization | Pd(OAc)₂, Xantphos, K₃PO₄ | This compound |

Reduction of Pre-Functionalized Quinoline Derivatives

Quinoline reduction provides a direct route to tetrahydroquinolines, as demonstrated by boron-catalyzed hydrogenation of quinoline N-oxides. Applying this method to 4-isobutylquinoline would yield the target compound.

Synthesis of 4-Isobutylquinoline

Electrophilic substitution on quinoline is challenging due to its electron-deficient aromatic system. Alternative strategies include:

-

Friedel-Crafts Alkylation : Using Lewis acids (e.g., AlCl₃) to introduce isobutyl groups at the 4-position. However, quinoline’s low reactivity necessitates harsh conditions, risking side reactions.

-

Cross-Coupling Reactions : Suzuki-Miyaura coupling of 4-bromoquinoline with isobutylboronic acid. This method requires palladium catalysis and optimized ligands for efficient coupling.

Catalytic Hydrogenation

Once 4-isobutylquinoline is synthesized, hydrogenation using manganese or ruthenium catalysts under moderate H₂ pressure (4–15 bar) achieves full saturation. For example, Mn(I) PN₃ complexes reduce quinoline derivatives at 120°C with 95% conversion.

Comparative Analysis of Methods

Table 2: Key Metrics for Synthetic Approaches

| Method | Atom Economy | Step Count | Yield Potential | Challenges |

|---|---|---|---|---|

| Borrowing Hydrogen | High | 1 | Moderate (50–70%) | Limited to 2-substitution |

| Hydroaminoalkylation-Cyclization | Moderate | 2 | High (70–85%) | Requires functionalized styrenes |

| Quinoline Reduction | Low | 2–3 | Variable (30–60%) | Synthesis of 4-isobutylquinoline |

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpropyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Further reduction can lead to fully saturated quinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the alkyl side chain.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation reactions typically use palladium or platinum catalysts.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or alcohols are used under various conditions.

Major Products

Oxidation: Quinoline derivatives with various functional groups.

Reduction: Fully saturated tetrahydroquinoline derivatives.

Substitution: Substituted tetrahydroquinolines with different functional groups on the aromatic ring or side chain.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of 4-(2-Methylpropyl)-1,2,3,4-tetrahydroquinoline derivatives as anticancer agents. A series of 2-arylquinolines and tetrahydroquinolines were synthesized and evaluated for their cytotoxicity against human cancer cell lines such as HeLa, PC3, MCF-7, and SKBR-3. The results indicated compelling selective anticancer properties, particularly against PC3 and HeLa cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-phenylquinoline | PC3 | 5.2 |

| 2-methyl-THQ | HeLa | 6.8 |

| 4-acetamido-THQ | MCF-7 | 12.5 |

Neuroprotective Effects

Tetrahydroquinolines have been studied for their neuroprotective properties. Certain derivatives have shown promise in minimizing ischemic nerve damage following strokes or heart attacks . Compounds with specific substitutions at the tetrahydroquinoline ring have been linked to improved neuroprotection.

Synthesis of Complex Molecules

The synthesis of tetrahydroquinolines is often achieved through domino reactions which allow for the generation of complex structures in a single reaction vessel. These methods have been particularly valuable for creating novel drug candidates with diverse substitution patterns . The utility of THQs in synthesizing other biologically active compounds has been extensively documented.

| Synthesis Method | Yield (%) | Remarks |

|---|---|---|

| Reduction followed by cyclization | 93-98 | High diastereoselectivity observed |

| Metal-promoted cyclizations | 78-91 | Excellent selectivity for trans-fused products |

Antimicrobial Activity

Tetrahydroquinoline derivatives have exhibited significant antimicrobial properties. Some compounds have been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics . This highlights their potential use in developing new antimicrobial agents.

Development of Antihypertensive Agents

A notable case study involved the synthesis of tetrahydroquinolines as potential antihypertensive agents. These compounds were evaluated for their efficacy in lowering blood pressure in animal models, demonstrating promising results that warrant further investigation .

Anti-Alzheimer's Research

Research has indicated that certain THQ derivatives may slow the progression of Alzheimer’s disease by influencing amyloid-beta aggregation . This opens avenues for developing therapeutic strategies targeting neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 4-(2-Methylpropyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.

Pathways: The compound can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Comparison with Structural Analogues

Alkyl-Substituted Derivatives

Key Insights :

- Piperidine-substituted derivatives (e.g., compound 58) exhibit potent κ-opioid receptor antagonism due to stereochemical precision (3R,4R configuration) and additional basic amino groups .

- Nitro-substituted analogues (e.g., 1-Isobutyl-7-nitro-THQ) may serve as intermediates for further functionalization but lack direct pharmacological data .

Hybrid Molecules with Pharmacophores

Key Insights :

- Hybrid H2 combines the tetrahydroquinoline core with ibuprofen, resulting in dual antioxidant and anti-inflammatory effects, though with lower analgesic potency compared to morphine .

- JDTic and its methylated analogues (e.g., RTI-5989-241) demonstrate that bulky substituents and hydroxyl groups enhance κ-receptor selectivity and duration of action .

Functional Group Modifications

Key Insights :

Physicochemical and Structural Comparisons

Lipophilicity and Molecular Properties

- 4-(2-Methylpropyl)-THQ : Predicted high logP (~3–4) due to isobutyl group, favoring blood-brain barrier penetration.

- Hybrid H2 : Experimentally determined logP = 2.8 (TLC), lower than parent THQ due to ibuprofen’s carboxylic acid .

- JDTic Analogues : Increased hydrophilicity from hydroxyl and carboxamide groups balances lipophilicity for receptor binding .

Biological Activity

4-(2-Methylpropyl)-1,2,3,4-tetrahydroquinoline (THQ) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Overview of Tetrahydroquinolines

Tetrahydroquinolines (THQs) are a class of compounds known for their versatile biological activities, including anticancer, antifungal, and neuroprotective effects. The structural modifications on the THQ scaffold can significantly influence their biological efficacy and mechanism of action.

Anticancer Activity

Recent studies have highlighted the anticancer potential of THQ derivatives. For instance:

- Selective Cytotoxicity : Research indicates that 2-methyl-1,2,3,4-tetrahydroquinoline derivatives exhibit selective cytotoxicity against various human cancer cell lines such as HeLa (cervical cancer), PC3 (prostate cancer), MCF-7 (breast cancer), and SKBR-3 (breast cancer) . The structure-activity relationship shows that specific substitutions enhance activity against these cells.

- Mechanism of Action : Molecular docking studies suggest that the most active quinoline compounds interact strongly with key proteins involved in cancer progression, such as KDM5A and HER-2 .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4 | HeLa | 0.25 |

| 5 | PC3 | 0.30 |

| 6 | MCF-7 | 0.50 |

Antifungal Activity

THQs have also demonstrated promising antifungal properties:

- Inhibition of Fungal Growth : A series of substituted tetrahydroquinolines showed significant antifungal activity against pathogens like Aspergillus species and dermatophytes . The minimum inhibitory concentration (MIC) values were found to be below 50 µg/mL for several derivatives.

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| A | Aspergillus niger | < 50 |

| B | Trichophyton rubrum | < 50 |

Neuroprotective Effects

Research has indicated that certain THQ derivatives possess neuroprotective properties:

- Receptor Modulation : Some tetrahydroquinolines act as selective androgen receptor modulators (SARMs), showing potential in treating conditions like osteoporosis by selectively influencing bone density without significant virilizing effects .

Structure-Activity Relationship (SAR)

The biological activity of THQs is highly dependent on their chemical structure. Modifications at various positions on the THQ ring can enhance or diminish their pharmacological effects:

- Lipophilicity : Increased lipophilicity often correlates with improved cellular uptake and activity against cancer cell lines .

- Substituent Effects : The presence of specific functional groups can enhance binding affinity to target proteins, thereby improving therapeutic efficacy.

Case Studies

- Anticancer Efficacy : A study evaluated the anticancer properties of a series of THQ derivatives against a panel of cancer cell lines, revealing that certain C-6 substituted derivatives exhibited superior activity compared to others .

- Fungal Inhibition : Another investigation focused on the antifungal activity of γ-pyridyl substituted THQs, demonstrating effective inhibition against multiple fungal strains .

Q & A

Q. What are the common synthetic methodologies for preparing 4-(2-Methylpropyl)-1,2,3,4-tetrahydroquinoline and related derivatives?

Answer: The synthesis of this compound derivatives often involves cyclization strategies. For example, bifunctional derivatives can be synthesized via intramolecular cyclization of intermediates such as N-(3-chloro-2-hydroxypropyl)diphenylamine, which reacts at the ortho-position of aromatic rings to form the tetrahydroquinoline core . Key steps include:

- Electrophilic substitution : Aliphatic side chains (e.g., 2-methylpropyl groups) are introduced via reactions with epichlorohydrin or alkylating agents.

- Reductive amination : Sodium triacetoxyborohydride (NaBH(OAc)₃) is used to reduce imine intermediates, as seen in the synthesis of 1-(1-methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline .

- Purification : Chromatographic techniques (e.g., silica gel chromatography) are critical for isolating pure products .

Q. How are structural and purity characteristics validated for tetrahydroquinoline derivatives?

Answer: Structural validation relies on:

- NMR spectroscopy : H and C NMR confirm substituent positions and stereochemistry. For example, H NMR of 1-(3-(pyrrolidin-1-yl)propyl)-1,2,3,4-tetrahydroquinolin-6-amine reveals distinct proton environments for the tetrahydroquinoline core and alkyl side chains .

- Mass spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks and fragmentation patterns to verify molecular weight and purity .

- Chromatography : HPLC or GC-MS ensures purity, particularly for intermediates prone to byproducts (e.g., nitration or bromination reactions) .

Q. What biological activities are associated with tetrahydroquinoline derivatives?

Answer: Tetrahydroquinolines exhibit diverse pharmacological properties, including:

- Antimicrobial activity : Structural modifications (e.g., sulfonyl or fluorinated groups) enhance interactions with bacterial enzymes or membranes .

- Anticancer potential : Derivatives like 1-(3-methanesulfonylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline target kinase pathways or DNA replication machinery .

- Central nervous system (CNS) modulation : Compounds such as JDTic act as κ-opioid receptor antagonists, with subnanomolar binding affinities .

Advanced Research Questions

Q. How can synthetic routes be optimized to enhance regioselectivity in bifunctional tetrahydroquinoline derivatives?

Answer: Regioselectivity challenges arise when synthesizing bifunctional derivatives (e.g., 4,4'-(1,4-phenylenediamine)di(tetrahydroquinoline)). Strategies include:

- Steric and electronic control : Electron-donating substituents (e.g., methoxy groups) direct cyclization to specific positions .

- Catalysis : Transition-metal catalysts (e.g., Pd or Ru) enable selective C–H functionalization, avoiding competing pathways .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates and reduce side reactions .

Q. How can contradictions in biological activity data between similar tetrahydroquinoline derivatives be resolved?

Answer: Contradictions often stem from subtle structural differences. Resolving them requires:

- Comparative SAR studies : Systematic variation of substituents (e.g., methyl vs. trifluoromethyl groups) identifies critical pharmacophores. For example, methylation at the 3-position in JDTic analogues increases κ-opioid receptor selectivity by 100-fold .

- In silico modeling : Molecular docking or MD simulations predict binding modes and explain discrepancies in activity .

- Dose-response profiling : EC₅₀/IC₅₀ comparisons under standardized assays (e.g., [³⁵S]GTPγS binding for GPCRs) quantify potency variations .

Q. What mechanistic insights exist for the biological activity of this compound derivatives?

Answer: Mechanistic studies highlight:

- Receptor antagonism : Derivatives like JDTic bind to κ-opioid receptors via hydrogen bonding with Tyr³¹² and hydrophobic interactions with Leu¹⁰⁸, blocking signal transduction .

- Enzyme inhibition : Sulfonamide-containing derivatives (e.g., 1-(3-methanesulfonylbenzenesulfonyl)-tetrahydroquinoline) inhibit carbonic anhydrase via Zn²⁺ coordination at the active site .

- Oxidative stress modulation : Methoxy-substituted derivatives scavenge ROS, as shown in antioxidant assays using DPPH or ABTS radicals .

Q. How can researchers design tetrahydroquinoline derivatives with improved pharmacokinetic profiles?

Answer: Key strategies include:

- Bioisosteric replacement : Replacing labile groups (e.g., esters) with stable mimics (e.g., amides) enhances metabolic stability .

- LogP optimization : Introducing polar groups (e.g., carboxylic acids) reduces lipophilicity, improving aqueous solubility and bioavailability .

- Pro-drug approaches : Masking acidic or basic functionalities (e.g., esterification of carboxylates) enhances membrane permeability .

Q. What analytical challenges arise in characterizing complex reaction mixtures of tetrahydroquinoline derivatives?

Answer: Challenges include:

- Isomer discrimination : Diastereomers or regioisomers require chiral HPLC or 2D NMR (e.g., NOESY) for resolution .

- Trace byproduct detection : LC-MS/MS or high-field NMR (≥600 MHz) identifies low-abundance impurities .

- Dynamic equilibria : Keto-enol tautomerism or ring-chain equilibria necessitate time-resolved spectroscopic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.